molecular formula C28H25N5O3 B10934305 N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10934305
M. Wt: 479.5 g/mol
InChI Key: RGVSJAVULPWJQF-UHFFFAOYSA-N
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Description

N~4~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazole ring, a cyclopropyl group, and an isoxazolo[5,4-b]pyridine moiety, making it a unique and potentially potent molecule for various applications.

Preparation Methods

The synthesis of N4-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. The reaction conditions typically include the use of solvents like ethanol and reagents such as sodium bicarbonate and p-methoxybenzaldehyde . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using automated synthesis equipment to ensure consistency and scalability.

Scientific Research Applications

N~4~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In industry, it can be used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, but they often involve key proteins and signaling pathways in cells .

Comparison with Similar Compounds

Similar compounds to N4-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other heterocyclic compounds with pyrazole and isoxazole rings. These compounds may have similar biological activities but differ in their specific structures and properties. Examples include N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide and other imidazole derivatives .

Properties

Molecular Formula

C28H25N5O3

Molecular Weight

479.5 g/mol

IUPAC Name

N-(1-benzyl-5-methylpyrazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C28H25N5O3/c1-17-14-24(31-33(17)16-18-6-4-3-5-7-18)30-27(34)22-15-23(19-8-9-19)29-28-25(22)26(32-36-28)20-10-12-21(35-2)13-11-20/h3-7,10-15,19H,8-9,16H2,1-2H3,(H,30,31,34)

InChI Key

RGVSJAVULPWJQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=C(C=C5)OC)C6CC6

Origin of Product

United States

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